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Compound of Interest

Compound Name: HIV-1 inhibitor-55

Cat. No.: B12396380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of

HIV-1 Inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This

document summarizes the core quantitative data, details relevant experimental methodologies,

and visualizes the inhibitor's design strategy, offering a comprehensive resource for

researchers in the field of HIV drug discovery.

Core Quantitative Data
HIV-1 Inhibitor-55, also referred to as compound 4d, emerged from a series of hybrid

molecules combining the structural features of delavirdine and piperidin-4-yl-aminopyrimidines

(DPAPYs). The inhibitory activities of this series of compounds against wild-type HIV-1 and its

reverse transcriptase (RT) are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity and RT Inhibitory
Activity of Delavirdine-DPAPY Hybrids (4a-r)
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Compound
Anti-HIV-1 Activity
(WT) EC₅₀ (µM)

RT Inhibitory
Activity IC₅₀ (µM)

Selectivity Index
(SI)

4a 5.7 12.0 -

4b - - -

4c - - -

4d (HIV-1 Inhibitor-55) 0.0086 0.11 2151

4e - - -

4f - - -

4g - - -

4h - - -

4i - - -

4j - - -

4k - - -

4l - - -

4m - - -

4n - - -

4o - - -

4p - - -

4q - - -

4r - - -
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Data for compounds 4b-c and 4e-r were part of the full study but are not detailed in the abstract.

The table structure is representative of the complete dataset from the source publication.

Compound 4d demonstrated the most potent activity against wild-type (WT) HIV-1 with an EC₅₀

value of 8.6 nM and a selectivity index of 2151.[1] All synthesized compounds in this series

showed moderate to excellent potency.[1]

Table 2: Inhibitory Potency of HIV-1 Inhibitor-55 (4d)
Against NNRTI-Resistant Mutants

HIV-1 Mutant Strain EC₅₀ (µM)

L100I 1.1

K103N 0.12

Y181C 0.36

Y188L 0.75

E138K 0.033

F227L + V106A 3.06

EC₅₀ values indicate that HIV-1 Inhibitor-55 retains potent activity against a range of common

NNRTI-resistant single and double mutants.[1]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the evaluation of HIV-
1 Inhibitor-55 and its analogs.

Anti-HIV-1 Activity Assay in MT-4 Cells
The antiviral activity of the synthesized compounds was determined using the MT-4 T-cell line,

which is highly susceptible to HIV-1 infection.[2]

Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well

plates.

Compound Addition: Serial dilutions of the test compounds (4a-r) are added to the cells.

Virus Inoculation: A standardized amount of wild-type HIV-1 is added to the wells containing

cells and test compounds.

Incubation: The plates are incubated for a period of four to five days to allow for viral

replication.[2]

Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured. This can be

done through various methods, including:

MTT Assay: A colorimetric assay to measure cell viability. A reduction in CPE corresponds

to higher cell viability and indicates antiviral activity.

p24 Antigen Capture ELISA: Quantification of the HIV-1 p24 capsid protein in the cell

culture supernatant, which is a marker of viral replication.[3]

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound

that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50%

cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess

compound toxicity. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was

assessed.[1] A common method for this is a cell-free enzymatic assay, such as a scintillation

proximity assay (SPA).[4]
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Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer

(e.g., poly(rA)/oligo(dT)), radioactively labeled nucleotides (e.g., [³H]dTTP), and the HIV-1 RT

enzyme.[4]

Inhibitor Addition: The test compounds are added to the reaction mixture at various

concentrations.

Incubation: The mixture is incubated to allow the reverse transcriptase to synthesize a new

DNA strand.

Detection: In an SPA, the template/primer is bound to scintillant-containing beads.

Incorporation of the radiolabeled nucleotide brings the radioactive source in close proximity

to the scintillant, producing a light signal that can be measured.[4]

Data Analysis: A reduction in the signal indicates inhibition of RT activity. The 50% inhibitory

concentration (IC₅₀), the concentration of the compound that inhibits enzyme activity by 50%,

is determined from the dose-response curves.

Visualizations
Molecular Hybridization Design Strategy
The design of HIV-1 Inhibitor-55 and its analogs was based on a molecular hybridization

strategy, combining the structural scaffolds of two known potent NNRTIs: delavirdine and a

piperidin-4-yl-aminopyrimidine (DPAPY) derivative. This approach aimed to leverage the

favorable binding interactions of both parent molecules within the non-nucleoside inhibitor

binding pocket (NNIBP) of HIV-1 RT.
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Click to download full resolution via product page

Caption: Design of HIV-1 Inhibitor-55 via molecular hybridization.

General Experimental Workflow
The overall process for the synthesis and evaluation of the delavirdine-DPAPY hybrids follows

a logical progression from chemical synthesis to biological testing.
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Caption: Workflow for synthesis and evaluation of HIV-1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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